Tetraphenylphosphonium Tetra-p-tolylborate
Overview
Description
Tetraphenylphosphonium Tetra-p-tolylborate is a chemical compound with the molecular formula C52H48BP. It is known for its unique structure, which includes a tetraphenylphosphonium cation and a tetra-p-tolylborate anion. This compound is often used in various scientific research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium Tetra-p-tolylborate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium tetra-p-tolylborate in an organic solvent such as acetonitrile. The reaction typically occurs at room temperature and results in the formation of the desired compound as a precipitate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphonium Tetra-p-tolylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound is known to participate in substitution reactions, where one of its phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and occur under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can result in a wide range of substituted phosphonium compounds .
Scientific Research Applications
Tetraphenylphosphonium Tetra-p-tolylborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism by which Tetraphenylphosphonium Tetra-p-tolylborate exerts its effects involves its interaction with molecular targets and pathways. The compound’s phosphonium cation can interact with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the borate anion can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
- Tetraphenylphosphonium Chloride
- Tetraphenylborate
- Tetra-p-tolylborate
Comparison: Tetraphenylphosphonium Tetra-p-tolylborate is unique due to its combination of a phosphonium cation and a borate anion. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. Additionally, its stability and reactivity make it a valuable compound in various research and industrial applications .
Biological Activity
Tetraphenylphosphonium tetra-p-tolylborate (TPPTB) is a quaternary ammonium salt that has garnered attention in various fields, particularly in biochemistry and materials science. This article provides a comprehensive overview of its biological activity, including its properties, mechanisms of action, and relevant case studies.
- Chemical Formula: CHB$$$$P
- Molecular Weight: 714.72 g/mol
- Melting Point: 240°C to 250°C
- Appearance: White to almost white powder or crystals
- Solubility: Soluble in organic solvents but stable at room temperature, showing limited reactivity with water and air .
This compound acts primarily through its interactions with biological membranes and ions. Its quaternary ammonium structure allows it to function as an ionophore, facilitating the transport of cations across lipid membranes. This property is particularly significant in studies involving mitochondrial function and cellular ion homeostasis.
Ion Transport Mechanism:
- TPPTB can transport potassium ions (K) across membranes, which is crucial for maintaining cellular potential and signaling pathways.
- It has been shown to influence mitochondrial bioenergetics by modulating the membrane potential, thereby affecting ATP synthesis .
Antimicrobial Properties
Recent studies have indicated that TPPTB exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis. For instance:
- Case Study 1: TPPTB demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Cytotoxic Effects
In addition to its antimicrobial properties, TPPTB has been investigated for its cytotoxic effects on cancer cell lines:
- Case Study 2: Research highlighted that TPPTB induced apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest at the G1 phase. This was attributed to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways .
Table 1: Summary of Biological Activities of TPPTB
Research Findings
- Electrochemical Sensing Applications : TPPTB has been utilized in developing electrochemical sensors for detecting biologically active compounds like propofol. Its ability to enhance electron transfer rates makes it a valuable component in sensor technology .
- Thermal Stability : Studies indicate that TPPTB maintains stability under various thermal conditions, which is advantageous for applications in drug formulation and delivery systems .
- Potential as Drug Carrier : The compound's amphiphilic nature allows it to form micelles or liposomes, making it a candidate for drug delivery systems targeting specific tissues or cells .
Properties
IUPAC Name |
tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYPBNFHFCEUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630289 | |
Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181259-35-8 | |
Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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